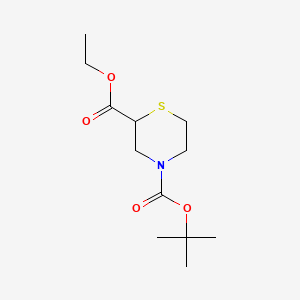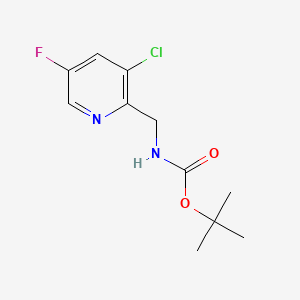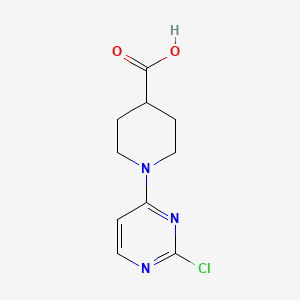![molecular formula C7H5IN2 B578166 2-Iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1227269-14-8](/img/structure/B578166.png)
2-Iodo-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
2-Iodo-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C7H5IN2 . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been investigated in various studies . For instance, one study designed and synthesized a new series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors . The starting material, 6-bromo-1H-pyrrolo[3,2-c]pyridine, was used in the synthesis process .Molecular Structure Analysis
The molecular structure of 2-Iodo-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with an iodine atom attached at the 2-position . The InChI code for this compound is 1S/C7H5IN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H .Chemical Reactions Analysis
1H-pyrrolo[3,2-c]pyridines have been shown to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases . These reactions predominantly occur at the 3-position .Physical And Chemical Properties Analysis
2-Iodo-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 244.03 . It is a solid substance and should be stored in a dark place at a temperature between 2-8°C .Applications De Recherche Scientifique
Anticancer Activities
- Scientific Field: Medicinal Chemistry
- Summary of Application: 1H-pyrrolo[3,2-c]pyridine derivatives, including 2-Iodo-1H-pyrrolo[3,2-c]pyridine, have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
- Methods of Application: The compounds were evaluated for their ability to inhibit tubulin polymerization and disrupt tubulin microtubule dynamics . Cell cycle studies and cell apoptosis analyses were also conducted .
- Results or Outcomes: Among the tested compounds, one (referred to as 10t) exhibited the most potent activities against the three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It significantly caused G2/M phase cell cycle arrest and apoptosis .
Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)
- Scientific Field: Cancer Therapeutics
- Summary of Application: 1H-Pyrrolo[3,2-c]pyridine inhibitors of MPS1 have been designed and optimized . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
- Methods of Application: The inhibitors were evaluated for their ability to stabilize an inactive conformation of MPS1, which is incompatible with ATP and substrate-peptide binding .
- Results or Outcomes: The optimized inhibitor (referred to as CCT251455) displayed a favorable oral pharmacokinetic profile and showed dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .
Treatment of Hyperglycemia and Related Disorders
- Scientific Field: Pharmacology
- Summary of Application: Compounds including 2-Iodo-1H-pyrrolo[3,2-c]pyridine have shown efficacy in reducing blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The compounds were likely evaluated for their ability to reduce blood glucose levels in relevant biological models .
- Results or Outcomes: The compounds may find application in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Targeting Fibroblast Growth Factor Receptors (FGFRs) in Cancer Therapy
- Scientific Field: Oncology
- Summary of Application: A class of 1H-pyrrolo[2,3-b]pyridine derivatives, potentially including 2-Iodo-1H-pyrrolo[3,2-c]pyridine, has been developed to target FGFRs . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
- Methods of Application: The compounds were likely evaluated for their ability to inhibit FGFRs in relevant cancer cell models .
- Results or Outcomes: This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Inhibition of Tubulin Polymerization
- Scientific Field: Medicinal Chemistry
- Summary of Application: A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . These compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
- Methods of Application: The compounds were evaluated for their ability to inhibit tubulin polymerization and disrupt tubulin microtubule dynamics . Cell cycle studies and cell apoptosis analyses were also conducted .
- Results or Outcomes: Among the tested compounds, one (referred to as 10t) exhibited the most potent activities against the three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It significantly caused G2/M phase cell cycle arrest and apoptosis .
Inhibition of Monopolar Spindle 1 (MPS1)
- Scientific Field: Cancer Therapeutics
- Summary of Application: The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers . 1H-Pyrrolo[3,2-c]pyridine inhibitors of MPS1 have been designed and optimized .
- Methods of Application: The inhibitors were evaluated for their ability to stabilize an inactive conformation of MPS1, which is incompatible with ATP and substrate-peptide binding .
- Results or Outcomes: The optimized inhibitor (referred to as CCT251455) displayed a favorable oral pharmacokinetic profile and showed dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .
Safety And Hazards
While the specific safety and hazards for 2-Iodo-1H-pyrrolo[3,2-c]pyridine are not mentioned in the search results, similar compounds like 3-Iodo-1H-pyrrolo[3,2-c]pyridine have been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
Orientations Futures
The future directions for 2-Iodo-1H-pyrrolo[3,2-c]pyridine and its derivatives could involve further exploration of their anticancer activities . Additionally, these compounds could be optimized for better physicochemical properties . Another study suggests that 1H-pyrrolo[3,2-c]pyridine derivatives have development prospects as potent fibroblast growth factor receptor inhibitors .
Propriétés
IUPAC Name |
2-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHPZAJQSHPDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301276 | |
| Record name | 2-Iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1227269-14-8 | |
| Record name | 2-Iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




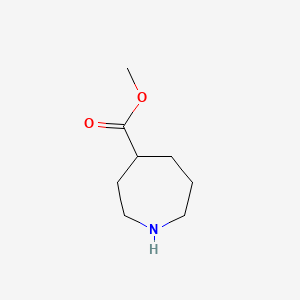
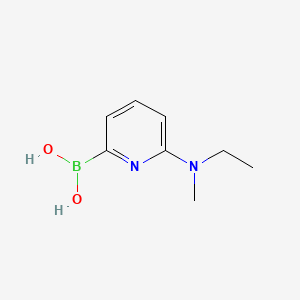
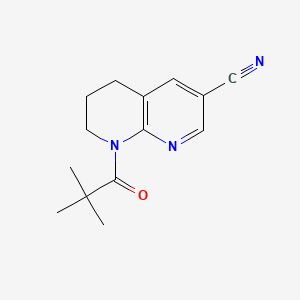
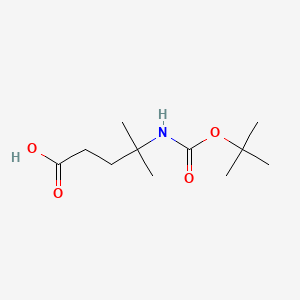
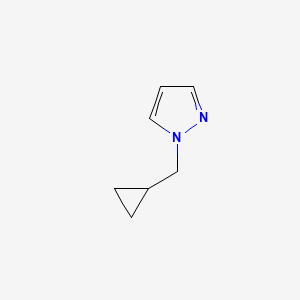
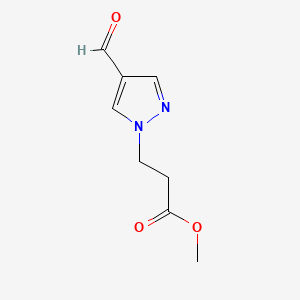
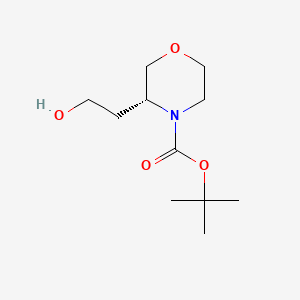
![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)
![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)

